3-Hydrazinylbenzenesulfonic acid
Overview
Description
3-Hydrazinylbenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid, where a hydrazine group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known to be used in research and has been involved in the development of novel catalytic systems .
Mode of Action
In a study, it was used as a modifier in a Nieuwland catalytic system for the acetylene dimerization reaction . The addition of 3-Hydrazinylbenzenesulfonic acid increased the dissolution of CuCl in water, inhibited the polymer formation, and hindered the Cu+ loss during the reaction process .
Result of Action
In a study, it was found to improve the activity and the long-term stability of the modified Nieuwland catalyst .
Biochemical Analysis
Biochemical Properties
3-Hydrazinylbenzenesulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxidase enzymes, where this compound acts as a substrate. This interaction leads to the formation of colored products, which are useful in spectrophotometric assays for enzyme activity measurement . Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes. These interactions are crucial for understanding the enzyme kinetics and the role of metal ions in enzymatic reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to altered cellular metabolism . It also impacts cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli. These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions are critical for elucidating the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes effectively . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Animal studies have also highlighted the importance of dosage optimization to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in oxidative reactions catalyzed by peroxidase enzymes, leading to the formation of sulfonic acid derivatives . These reactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, thereby affecting overall metabolic pathways and cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various proteins, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . The localization to these subcellular compartments is essential for understanding the compound’s role in cellular processes and its potential impact on cellular function. Additionally, the subcellular localization can influence the compound’s activity and stability, further highlighting the importance of understanding its intracellular dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylbenzenesulfonic acid typically involves the reaction of benzenesulfonic acid with hydrazine. The process can be carried out under various conditions, but a common method includes the following steps:
Nitration: Benzenesulfonic acid is first nitrated to form 3-nitrobenzenesulfonic acid.
Reduction: The nitro group is then reduced to an amino group, forming 3-aminobenzenesulfonic acid.
Hydrazination: Finally, the amino group is reacted with hydrazine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acids.
Scientific Research Applications
3-Hydrazinylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinylbenzenesulfonic acid
- 2-Hydrazinylbenzenesulfonic acid
- Benzenesulfonic acid derivatives
Comparison
Compared to its analogs, 3-Hydrazinylbenzenesulfonic acid is unique due to the position of the hydrazine group on the benzene ring. This positional difference can significantly affect its reactivity and interaction with other molecules, making it suitable for specific applications that its analogs may not be able to perform as effectively.
Properties
IUPAC Name |
3-hydrazinylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGHHRPKFCVOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059681 | |
Record name | m-Hydrazinobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138-30-7 | |
Record name | 3-Hydrazinylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-hydrazinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Hydrazinobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-hydrazinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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